

Technical Guide: Solubility Profile of Ethyl 2-Amino-5-Methylthiazole-4-Carboxylate

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Compound of Interest

Compound Name: Ethyl 2-amino-5-methylthiazole-4-carboxylate

Cat. No.: B372275

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility data for **ethyl 2-amino-5-methylthiazole-4-carboxylate**, a key intermediate in pharmaceutical and agrochemical research. Due to a lack of extensive quantitative data in publicly available literature, this document presents the existing qualitative information and outlines a detailed, standard experimental protocol for determining the solubility of this compound with high accuracy.

Introduction

Ethyl 2-amino-5-methylthiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a thiazole ring, an amino group, and an ethyl carboxylate moiety, makes it a versatile building block for the synthesis of various biologically active molecules. Understanding the solubility of this compound in different solvents is crucial for its synthesis, purification, formulation, and for conducting biological assays.

Quantitative Solubility Data

Currently, detailed quantitative solubility data for **ethyl 2-amino-5-methylthiazole-4-carboxylate** across a range of solvents and temperatures is limited in peer-reviewed literature. The most specific information available comes from commercial suppliers, which provides a general indication of its solubility in common organic solvents.

Table 1: Qualitative Solubility of **Ethyl 2-Amino-5-Methylthiazole-4-Carboxylate**

Solvent	Reported Solubility
Dimethylformamide (DMF)	20 mg/mL
Dimethyl Sulfoxide (DMSO)	20 mg/mL
Ethanol	20 mg/mL

This data should be considered as an approximation and may vary depending on the specific experimental conditions.

Recommended Experimental Protocol for Solubility Determination

For researchers requiring precise and comprehensive solubility data, the following experimental protocol, adapted from the isothermal saturation method commonly used for thiazole derivatives, is recommended. This method is robust and allows for the accurate determination of equilibrium solubility.

Materials and Equipment

- **Ethyl 2-amino-5-methylthiazole-4-carboxylate** (high purity)
- Selected solvents (analytical grade)
- Thermostatic shaker or water bath with temperature control (e.g., ± 0.1 °C)
- Vials with airtight seals
- Analytical balance (± 0.0001 g)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Syringe filters (e.g., $0.45\ \mu\text{m}$)

- Volumetric flasks and pipettes

Experimental Procedure

- **Sample Preparation:** Accurately weigh an excess amount of **ethyl 2-amino-5-methylthiazole-4-carboxylate** and add it to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.
- **Equilibration:** Securely seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium between the solid and liquid phases is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
- **Phase Separation:** After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
- **Sample Withdrawal and Dilution:** Carefully withdraw an aliquot of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. The filtration step is critical to remove any suspended solid particles. Dilute the filtered sample to a known volume with the appropriate solvent.
- **Quantification:** Analyze the concentration of **ethyl 2-amino-5-methylthiazole-4-carboxylate** in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
- **Data Calculation:** The solubility (S) in mg/mL can be calculated using the following formula:

$$S \text{ (mg/mL)} = (C \times V \times DF) / V_{\text{initial}}$$

where:

- C is the concentration of the diluted sample determined by HPLC (mg/mL)
- V is the final volume of the diluted sample (mL)

- DF is the dilution factor
- V_{initial} is the initial volume of the aliquot taken from the supernatant (mL)
- Temperature and Solvent Variation: Repeat the experiment at different temperatures to determine the temperature dependence of solubility and in various solvents to establish a comprehensive solubility profile.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the recommended isothermal saturation method for determining the solubility of **ethyl 2-amino-5-methylthiazole-4-carboxylate**.



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Caption: Isothermal saturation method workflow.

Conclusion

While quantitative solubility data for **ethyl 2-amino-5-methylthiazole-4-carboxylate** is not readily available in the public domain, this guide provides the existing qualitative information and a detailed, robust experimental protocol for its determination. By following the outlined isothermal saturation method, researchers can generate accurate and reliable solubility data, which is essential for the advancement of research and development involving this important chemical entity. The provided workflow and diagram serve as a practical resource for planning and executing these critical experiments.

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